molecular formula C13H13NO2 B13469524 2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione

2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione

Cat. No.: B13469524
M. Wt: 215.25 g/mol
InChI Key: DICKRLLKGRHNOC-UHFFFAOYSA-N
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Description

2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline]-1’,3’-dione is a complex organic compound characterized by a spirocyclic structure This compound is notable for its unique arrangement of a cyclopentane ring fused to an isoquinoline moiety, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline]-1’,3’-dione typically involves multi-step organic reactions. One common method involves the reaction of 6’,7’-dimethoxy-N-methyl-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline]-1’-carboxamide with 2-bromopropanoyl chloride to yield the corresponding 2-bromopropanamide. This intermediate is then converted to substituted 2-aminopropanoyl derivatives via reactions with cyclic secondary amines . Another approach involves the reaction of the same starting material with acryloyl chloride, followed by treatment with amines to afford 3-aminopropanoyl derivatives .

Industrial Production Methods

While specific industrial production methods for 2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline]-1’,3’-dione are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline]-1’,3’-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline]-1’,3’-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives are investigated for potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound and its analogs are explored for their therapeutic potential, particularly in developing new drugs for neurological and cardiovascular diseases.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline]-1’,3’-dione involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline]-1’,3’-dione is unique due to its specific spirocyclic arrangement, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in scientific research.

Properties

IUPAC Name

spiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c15-11-9-5-1-2-6-10(9)13(12(16)14-11)7-3-4-8-13/h1-2,5-6H,3-4,7-8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICKRLLKGRHNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C3=CC=CC=C3C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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